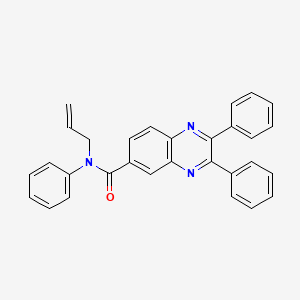![molecular formula C21H17BrN2 B11537412 4-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B11537412.png)
4-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ブロモ-N-[(E)-(9-エチル-9H-カルバゾール-3-イル)メチリデン]アニリンは、シッフ塩基類に属する有機化合物です。 シッフ塩基は、窒素原子がアリール基またはアルキル基に結合した炭素-窒素二重結合の存在によって特徴付けられます。
準備方法
合成経路と反応条件
4-ブロモ-N-[(E)-(9-エチル-9H-カルバゾール-3-イル)メチリデン]アニリンの合成は、通常、4-ブロモアニリンと9-エチル-9H-カルバゾール-3-カルバルデヒドとの縮合反応によって行われます。 この反応は、エタノールまたはメタノールなどの適切な溶媒中で還流条件下で行われます。 反応混合物は、完全な縮合が確実になるように数時間加熱され、その後、濾過によって生成物が単離され、再結晶によって精製されます .
工業的製造方法
この化合物の具体的な工業的製造方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成をスケールアップすることです。 これには、収率と純度を最大化するように、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。 さらに、工業生産では、効率と一貫性を高めるために、連続フローリアクターと自動精製システムが組み込まれる可能性があります。
化学反応の分析
反応の種類
4-ブロモ-N-[(E)-(9-エチル-9H-カルバゾール-3-イル)メチリデン]アニリンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して達成できます。
置換: この化合物中の臭素原子は、求核置換反応によって他の官能基で置換できます。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: エタノール中の水素化ホウ素ナトリウムまたはテトラヒドロフラン中の水素化アルミニウムリチウム。
置換: ジメチルスルホキシドなどの極性非プロトン性溶媒中のメトキシドナトリウムやシアン化カリウムなどの求核剤。
形成される主要な生成物
酸化: 対応するニトロ誘導体またはヒドロキシル誘導体の形成。
還元: アミン誘導体の形成。
置換: 置換アニリン誘導体の形成。
科学的研究の応用
4-ブロモ-N-[(E)-(9-エチル-9H-カルバゾール-3-イル)メチリデン]アニリンは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 製薬研究のための生物活性化合物の開発における潜在的な使用。
医学: 既知の生物活性分子との構造的類似性から、治療薬としての可能性が調査されています。
作用機序
4-ブロモ-N-[(E)-(9-エチル-9H-カルバゾール-3-イル)メチリデン]アニリンの作用機序は、特定の分子標的との相互作用を含みます。 この化合物は、リガンドとして作用し、金属イオンまたは生体高分子に結合して、それらの活性を調節します。 カルバゾール部分の存在により、タンパク質中の芳香族アミノ酸とのπ-π相互作用が可能になり、タンパク質の機能に影響を与える可能性があります。 さらに、シッフ塩基構造は、遷移金属との配位錯体の形成を促進することができ、これは触媒や材料科学で活用できます .
類似の化合物との比較
類似の化合物
4-ブロモアニリン: アニリン環に臭素原子が結合した、より単純な化合物で、さまざまな有機合成反応で使用されます.
9-エチル-9H-カルバゾール: カルバゾールコアを持つ化合物で、有機半導体などの先端材料の合成に使用されます.
独自性
4-ブロモ-N-[(E)-(9-エチル-9H-カルバゾール-3-イル)メチリデン]アニリンは、臭素化アニリンとカルバゾール部分の組み合わせが特徴です。 この二重機能により、個々の成分よりも広範囲の化学反応と用途に参画できます。 シッフ塩基構造の存在により、反応性と配位錯体を形成する可能性がさらに高まります。
類似化合物との比較
Similar Compounds
(E)-N-(4-BROMOPHENYL)-1-(9H-CARBAZOL-3-YL)METHANIMINE: Lacks the ethyl group on the carbazole moiety.
(E)-N-(4-CHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE: Contains a chlorine atom instead of bromine.
(E)-N-(4-BROMOPHENYL)-1-(9-ETHYL-9H-CARBAZOL-2-YL)METHANIMINE: The position of the imine group is different.
Uniqueness
(E)-N-(4-BROMOPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE is unique due to the specific combination of the bromophenyl and ethylcarbazole groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and electronic characteristics.
特性
分子式 |
C21H17BrN2 |
|---|---|
分子量 |
377.3 g/mol |
IUPAC名 |
N-(4-bromophenyl)-1-(9-ethylcarbazol-3-yl)methanimine |
InChI |
InChI=1S/C21H17BrN2/c1-2-24-20-6-4-3-5-18(20)19-13-15(7-12-21(19)24)14-23-17-10-8-16(22)9-11-17/h3-14H,2H2,1H3 |
InChIキー |
KCIOMYVQBGSFHL-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)Br)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-4-nitro-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11537329.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B11537333.png)
![4-bromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B11537334.png)
![N,N-dimethyl-4-[(E)-{[4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl]imino}methyl]aniline](/img/structure/B11537347.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11537348.png)
![ethyl {4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11537351.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11537353.png)
![butyl 4-({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11537359.png)

![2-bromo-4-chloro-6-[(E)-{[2-(3,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11537373.png)
![N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide](/img/structure/B11537378.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11537380.png)

![7-hydroxy-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11537387.png)
